molecular formula C22H26ClN7O3 B2727136 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1049443-30-2

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

Cat. No. B2727136
CAS RN: 1049443-30-2
M. Wt: 471.95
InChI Key: IOPFZAMPABNWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26ClN7O3 and its molecular weight is 471.95. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Synthesis Approaches

    Research has focused on the synthesis of novel compounds involving piperazine derivatives. For example, Lv et al. (2013) detailed the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, highlighting the compound's confirmation through spectroscopic methods and X-ray crystal analysis (Lv, Ding, & Zhao, 2013).

  • Biological Evaluation

    Various piperazine derivatives have been synthesized and evaluated for their biological activity, including antimicrobial and anti-inflammatory properties. For instance, compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects have been identified through cyclooxygenase inhibition studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Scientific Research

  • Antimicrobial and Antiviral Activities

    Research into the antimicrobial and antiviral applications of piperazine derivatives has shown promising results. For instance, Bektaş et al. (2007) synthesized triazole derivatives and tested them for antimicrobial activities, finding moderate to good efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Central Nervous System Agents

    Piperazine derivatives have been investigated for their potential as central nervous system agents. For example, Martin et al. (1981) synthesized and evaluated cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, with some compounds showing significant antitetrabenazine activity, indicative of antidepressant properties (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3/c1-32-19-8-3-16(13-20(19)33-2)14-24-22(31)29-11-9-28(10-12-29)15-21-25-26-27-30(21)18-6-4-17(23)5-7-18/h3-8,13H,9-12,14-15H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPFZAMPABNWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

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